2-Selenophenecarboxylic acid
Overview
Description
2-Selenophenecarboxylic acid (2-SPCA) is a chemical compound with the molecular formula C6H5SeCOOH. It is a derivative of selenophene, which is a heterocyclic compound containing selenium. 2-SPCA has gained significant attention in recent years due to its potential applications in various scientific research fields.
Mechanism Of Action
The exact mechanism of action of 2-Selenophenecarboxylic acid is not fully understood. However, it is believed that the compound works by interacting with various cellular signaling pathways. In particular, 2-Selenophenecarboxylic acid has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical And Physiological Effects
Studies have shown that 2-Selenophenecarboxylic acid has several biochemical and physiological effects. For example, the compound has been shown to exhibit antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, 2-Selenophenecarboxylic acid has been shown to have anti-inflammatory properties, which may help to reduce inflammation in various tissues and organs.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Selenophenecarboxylic acid in lab experiments is its relatively low toxicity. The compound has been shown to be relatively safe for use in cell culture and animal studies. However, one limitation of using 2-Selenophenecarboxylic acid is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Selenophenecarboxylic acid. One area of interest is the development of new synthetic methods for producing the compound. Another area of interest is the investigation of the compound's potential applications in the field of organic electronics. Additionally, further research is needed to fully understand the mechanism of action of 2-Selenophenecarboxylic acid and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of 2-Selenophenecarboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of selenophene with chloroacetic acid in the presence of a catalyst such as boron trifluoride. Another method involves the reaction of selenophene with carbon disulfide and sodium hydroxide, followed by the addition of chloroacetic acid.
Scientific Research Applications
2-Selenophenecarboxylic acid has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. 2-Selenophenecarboxylic acid has been shown to exhibit excellent charge transport properties, making it a promising material for use in electronic devices such as solar cells and transistors.
properties
IUPAC Name |
selenophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQBFLCVNNZBQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2Se | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177517 | |
Record name | 2-Selenophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Selenophenecarboxylic acid | |
CAS RN |
22968-45-2 | |
Record name | 2-Selenophenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022968452 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Selenophenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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